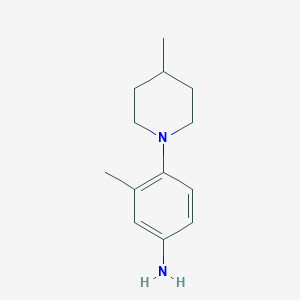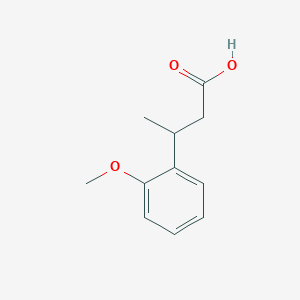![molecular formula C11H17FN2 B1451917 2-[(Diéthylamino)méthyl]-4-fluoroaniline CAS No. 1153395-75-5](/img/structure/B1451917.png)
2-[(Diéthylamino)méthyl]-4-fluoroaniline
Vue d'ensemble
Description
2-[(Diethylamino)methyl]-4-fluoroaniline is a useful research compound. Its molecular formula is C11H17FN2 and its molecular weight is 196.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(Diethylamino)methyl]-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Diethylamino)methyl]-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Le composé a été utilisé dans la synthèse de copolymères aléatoires avec du méthacrylate d'hydroxyéthyle (HEMA). Ces copolymères ont démontré une bonne activité antibactérienne contre les bactéries testées . Les valeurs de concentration minimale inhibitrice (CMI) variaient de 15,625 µg/mL à >1000 µg/mL .
Polymères thermosensibles au pH
“2-[(Diéthylamino)méthyl]-4-fluoroaniline” a été utilisé dans la synthèse de polymères thermosensibles au pH basés sur le N-isopropylacrylamide . Ces polymères sont sensibles aux changements de température et de pH, ce qui les rend utiles dans la préparation de capteurs et d'hydrogels à double réponse .
Synthèse de copolymères
Le composé a été utilisé dans la synthèse de copolymères avec du méthacrylate d'hydroxyéthyle (HEMA) et du méthacrylate de diéthylaminoéthyle (DEAEM) par photoinitiation . Ces copolymères ont été caractérisés par spectroscopies FTIR et RMN du proton, et leurs propriétés thermiques ont été étudiées par analyses TGA/DTA .
Fabrication de dispositifs médicaux
Les copolymères synthétisés à l'aide de “this compound” possèdent des propriétés distinctives qui les rendent appropriés à la fabrication et à la production de dispositifs médicaux . Ils ont été utilisés dans la production de textiles, d'emballages et de systèmes de purification .
Polymères antimicrobiens
Les polymères contenant “this compound” ont un large spectre d'activité antimicrobienne . Ces groupes peuvent interagir avec la paroi bactérienne chargée négativement, perturbant leurs membranes et provoquant la mort des bactéries .
Synthèse de polymères fonctionnels pour l'environnement
“this compound” a été utilisé dans la synthèse de polymères fonctionnels pour l'environnement . Ces polymères sont conçus pour suivre le rythme de la technologie actuelle et possèdent des propriétés qui les font changer en fonction des changements environnementaux qui les entourent .
Mécanisme D'action
Target of Action
Many compounds with similar structures are known to interact with various receptors or enzymes in the body. The specific targets can vary widely depending on the exact structure and properties of the compound .
Mode of Action
The compound could interact with its target in a number of ways, such as by binding to a receptor and activating or inhibiting its function. The exact mode of action would depend on the specific target and the structure of the compound .
Biochemical Pathways
Once the compound interacts with its target, it could affect various biochemical pathways. For example, it might inhibit an enzyme, blocking a particular metabolic pathway, or it might activate a receptor, triggering a signaling pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine how it is taken up by the body, where it is distributed, how it is metabolized, and how it is excreted. These properties can greatly affect the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell function to the induction of cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
2-[(Diethylamino)methyl]-4-fluoroaniline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, 2-[(Diethylamino)methyl]-4-fluoroaniline can bind to specific proteins, altering their conformation and activity, thereby affecting cellular processes.
Cellular Effects
The effects of 2-[(Diethylamino)methyl]-4-fluoroaniline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphorylation of proteins involved in signal transduction pathways, leading to changes in cellular responses . Moreover, 2-[(Diethylamino)methyl]-4-fluoroaniline can alter gene expression patterns, impacting the production of proteins essential for cell survival and function.
Molecular Mechanism
At the molecular level, 2-[(Diethylamino)methyl]-4-fluoroaniline exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. For example, this compound has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, 2-[(Diethylamino)methyl]-4-fluoroaniline can modulate gene expression by interacting with transcription factors, thereby affecting the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Diethylamino)methyl]-4-fluoroaniline can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(Diethylamino)methyl]-4-fluoroaniline remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, which may be attributed to its degradation products.
Dosage Effects in Animal Models
The effects of 2-[(Diethylamino)methyl]-4-fluoroaniline vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting metabolic activity . At high doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage level.
Metabolic Pathways
2-[(Diethylamino)methyl]-4-fluoroaniline is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in the oxidation of 2-[(Diethylamino)methyl]-4-fluoroaniline, leading to the formation of metabolites that can be further processed by conjugation reactions. These metabolic pathways influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 2-[(Diethylamino)methyl]-4-fluoroaniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and accumulation. The transport and distribution of 2-[(Diethylamino)methyl]-4-fluoroaniline are critical factors that determine its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 2-[(Diethylamino)methyl]-4-fluoroaniline plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Propriétés
IUPAC Name |
2-(diethylaminomethyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-3-14(4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAASPKLGHIKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


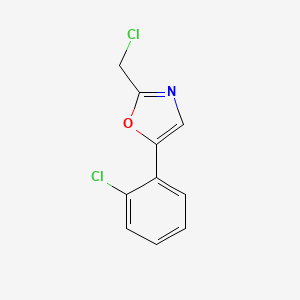
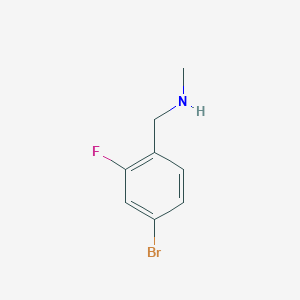
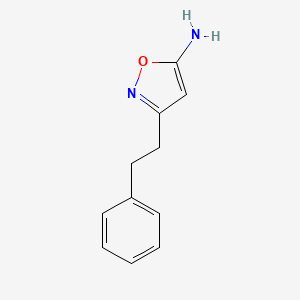
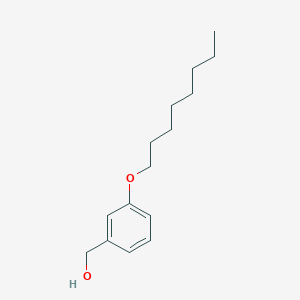
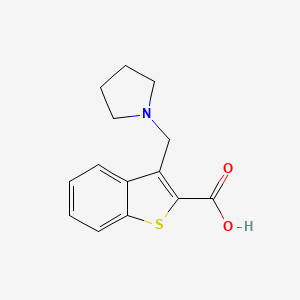
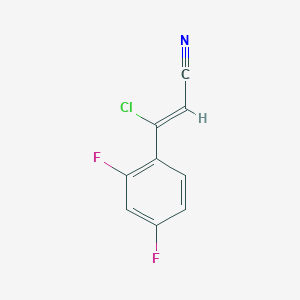
![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B1451848.png)
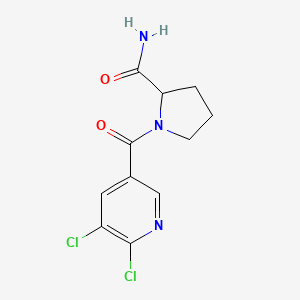
![2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1451851.png)
![[2-Chloro-6-(dimethylamino)phenyl]methanol](/img/structure/B1451852.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1451854.png)
![N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1451855.png)
